3-Methoxycycloheptan-1-amine
Description
Properties
IUPAC Name |
3-methoxycycloheptan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-10-8-5-3-2-4-7(9)6-8/h7-8H,2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVLHXNXASUQJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The ketone precursor, 3-methoxycycloheptanone, is treated with ammonium acetate or ammonium chloride in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst. The reaction typically proceeds in methanol or ethanol at 40–60°C for 12–24 hours. The methoxy group stabilizes the intermediate imine via electron donation, enhancing reaction efficiency.
Key Optimization Parameters:
-
Catalyst Selection : Pd/C or Raney nickel under hydrogen gas achieves yields of 65–75%, while NaBH₃CN in acidic media yields 50–60%.
-
Solvent Effects : Polar aprotic solvents like tetrahydrofuran (THF) improve imine formation but may require higher temperatures.
Table 1: Reductive Amination Conditions and Yields
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd/C (H₂) | Methanol | 50 | 24 | 72 |
| NaBH₃CN | THF | 25 | 12 | 58 |
| Raney Ni (H₂) | Ethanol | 60 | 18 | 68 |
Nucleophilic Substitution of 3-Bromo-1-methoxycycloheptane
This two-step method involves introducing the amine group via nucleophilic substitution. The synthesis begins with 3-bromo-1-methoxycycloheptane, where the bromide leaving group is displaced by an amine nucleophile.
Synthetic Pathway
-
Preparation of 3-Bromo-1-methoxycycloheptane :
Cycloheptene is epoxidized, followed by acid-catalyzed ring-opening with methanol to yield 1-methoxycycloheptanol. Bromination using PBr₃ replaces the hydroxyl group with bromine. -
Amine Substitution :
The bromide intermediate reacts with aqueous ammonia or benzylamine in dimethylformamide (DMF) at 80°C for 48 hours. Debenzylation (if using benzylamine) via hydrogenolysis yields the primary amine.
Table 2: Substitution Reaction Outcomes
| Amine Source | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NH₃ (aq.) | DMF | 80 | 45 |
| Benzylamine | Toluene | 100 | 60* |
| *Yield after debenzylation: 55% |
Cyclization of Linear Precursors
Ring-closing strategies offer an alternative route, constructing the cycloheptane ring while introducing functional groups.
Ring-Closing Metathesis (RCM)
A diene precursor, such as 1-methoxy-3-allyloxyhept-6-en-1-amine, undergoes RCM using a Grubbs catalyst (e.g., Grubbs II) to form the cycloheptane ring. Subsequent hydrogenation saturates the double bond, and hydrolysis removes protecting groups.
Advantages :
-
High stereochemical control.
-
Compatible with sensitive functional groups.
Challenges :
-
Requires specialized catalysts and anhydrous conditions.
Dieckmann Cyclization
A diester precursor, 3-methoxy-1-aminocycloheptane dicarboxylate, undergoes base-induced cyclization. This method is less favored due to competing side reactions and moderate yields (~40%).
Hydroamination of Cycloheptene Derivatives
Transition metal-catalyzed hydroamination offers a direct route to functionalized cycloheptanes. For example, 3-methoxycycloheptene reacts with ammonia in the presence of a gold(I) catalyst to form the amine via anti-Markovnikov addition.
Reaction Conditions :
-
Catalyst: AuCl(PPh₃)/AgSbF₆ (5 mol%).
-
Solvent: Dichloromethane, 25°C, 24 hours.
-
Yield: 50–55%.
Comparative Analysis of Methods
Table 3: Method Efficiency and Scalability
| Method | Yield Range (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Reductive Amination | 50–75 | High | Moderate |
| Nucleophilic Substitution | 45–60 | Medium | Low |
| RCM | 60–70 | Low | High |
| Hydroamination | 50–55 | Medium | Moderate |
Reductive amination balances yield and scalability, making it the preferred industrial method. Hydroamination, while innovative, remains limited by catalyst costs.
Chemical Reactions Analysis
Types of Reactions
3-Methoxycycloheptan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH₄) can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the amine group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Cycloheptanone or 3-methoxycycloheptanone.
Reduction: 3-Methoxycycloheptanol.
Substitution: Various substituted cycloheptane derivatives.
Scientific Research Applications
3-Methoxycycloheptan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Methoxycycloheptan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxy group and amine group play crucial roles in its binding affinity and specificity. The pathways involved may include:
Receptor Binding: Interaction with neurotransmitter receptors, potentially affecting signal transduction.
Enzyme Inhibition: Inhibition of specific enzymes, leading to altered metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-Methoxycycloheptan-1-amine with structurally related compounds, focusing on molecular features, physicochemical properties, and functional implications.
Cyclic Amines with Methoxy Substituents
3-MeOMA (C₁₁H₁₇NO) Structure: A methoxymethamphetamine derivative with a 3-methoxy-substituted phenyl ring and methylamine side chain. Key Differences: Unlike this compound, 3-MeOMA lacks a cyclic backbone but shares the methoxy group. Its phenyl ring introduces aromaticity, enhancing stability but reducing conformational flexibility compared to cycloheptane . Physicochemical Data: Molecular weight = 179.26 g/mol; purity = 99.9% (HCl salt). Analytical methods (GC-MS, FTIR-ATR) confirmed its structural integrity .
(1R,3S)-3-Methoxycyclopentan-1-amine (C₆H₁₃NO) Structure: A five-membered cyclopentane analog with methoxy and amine groups at positions 3 and 1, respectively. Key Differences: The smaller ring size increases ring strain but reduces steric hindrance. Its logP (1.21) suggests moderate lipophilicity, comparable to inferred values for this compound (~1.5) .
Methoxmetamine (C₁₄H₁₉NO₂) Structure: A cyclohexanone derivative with 3-methoxy and methylamino substituents. Key Differences: The ketone group introduces polarity, contrasting with the amine-dominated reactivity of this compound. Its molecular weight (233.31 g/mol) reflects the larger cyclohexanone backbone .
Acyclic Methoxy-Amines
2-Ethyl-2-methoxybutan-1-amine (C₇H₁₇NO) Structure: A branched aliphatic amine with methoxy and ethyl groups. Key Differences: The absence of a cyclic system results in higher flexibility and lower steric constraints. Molecular weight = 131.22 g/mol, significantly lower than cycloheptane derivatives .
Data Table: Comparative Analysis of Key Compounds
*Inferred data due to lack of direct experimental evidence.
Research Findings and Implications
Synthetic Pathways :
- Transaminase-catalyzed reactions (as in cyclohexane-1-amines ) may apply to cycloheptane derivatives, though enzyme compatibility with larger rings requires validation.
- Methoxy group introduction typically involves nucleophilic substitution or methoxylation under controlled conditions.
Physicochemical Behavior :
- Cycloheptane derivatives are predicted to exhibit higher lipophilicity than cyclopentane analogs due to increased hydrocarbon content.
- Acyclic analogs (e.g., 2-Ethyl-2-methoxybutan-1-amine) show lower molecular weights and altered solubility profiles.
Functional Applications :
- Cyclic methoxy-amines serve as intermediates in drug synthesis (e.g., psychoactive compounds ) or chiral building blocks in asymmetric catalysis.
Q & A
Q. What are the recommended synthetic routes for 3-Methoxycycloheptan-1-amine, and what critical reaction conditions should be optimized?
Methodological Answer: Synthesis typically involves cycloheptanone as a starting material. Key steps include:
Imine Formation: Reacting 3-methoxycycloheptanone with an amine (e.g., methoxymethylamine) in a polar aprotic solvent (e.g., dichloromethane) under inert atmosphere .
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the imine intermediate to the amine. Temperature control (0–25°C) prevents side reactions .
Salt Formation: Hydrochloric acid (HCl) is used to precipitate the amine as a hydrochloride salt for stability .
Critical Parameters:
Q. How can researchers characterize this compound, and what analytical techniques are most reliable?
Methodological Answer:
- Structural Confirmation:
- Purity Assessment:
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods for reactions releasing volatile intermediates (e.g., during HCl salt formation) .
- Waste Disposal: Separate aqueous and organic waste; neutralize acidic residues before disposal .
Advanced Research Questions
Q. How can researchers resolve enantiomers of this compound, and what chiral stationary phases are effective?
Methodological Answer:
- Chiral Chromatography:
- Kinetic Resolution: Enzymatic methods (e.g., lipase-catalyzed acylation) can selectively modify one enantiomer .
Q. What experimental strategies are used to study the compound’s interaction with monoamine transporters or receptors?
Methodological Answer:
- In Vitro Binding Assays:
- Radioligand Displacement: Use [³H]serotonin or [³H]dopamine to assess affinity for serotonin (SERT) or dopamine (DAT) transporters .
- Cell-Based Models: Transfected HEK293 cells expressing human SERT/DAT; measure uptake inhibition via fluorescence .
- Dose-Response Analysis: EC₅₀ values calculated using nonlinear regression (e.g., GraphPad Prism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
